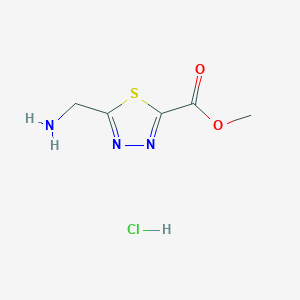

methyl5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylatehydrochloride

Description

Position in the 1,3,4-Thiadiazole Compound Family

The 1,3,4-thiadiazole ring system is characterized by a five-membered aromatic structure containing two nitrogen atoms and one sulfur atom. Methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride distinguishes itself through substitutions at positions 2 and 5:

- Position 2 : A carboxylate ester group (methyl ester), which influences solubility and bioavailability.

- Position 5 : An aminomethyl group, providing a primary amine for salt formation (hydrochloride) and enabling hydrogen bonding with biological targets.

Table 1: Structural Comparison of Select 1,3,4-Thiadiazole Derivatives

This structural configuration aligns with trends in optimizing thiadiazole derivatives for enhanced target binding and metabolic stability.

Historical Context of Research Development

The synthesis of 1,3,4-thiadiazoles dates to the mid-20th century, with early work focused on their antimicrobial properties. Methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride emerged more recently, with PubChem records indicating its first registration in 2010. Key milestones include:

- 2010 : Initial characterization of methyl 5-amino-1,3,4-thiadiazole-2-carboxylate (PubChem CID 45090327), a precursor to the target compound.

- 2013 : Systematic reviews underscoring the anticancer and anticonvulsant potential of 1,3,4-thiadiazoles, renewing interest in novel derivatives.

- 2023–2025 : Advances in mesoionic thiadiazole chemistry, highlighting improved synthetic yields and mechanistic insights into bioactivity.

Significance in Drug Discovery Paradigms

The compound’s dual functional groups make it a promising candidate for structure-activity relationship (SAR) studies:

- Carboxylate ester : Serves as a metabolically labile moiety, potentially mitigating toxicity through controlled hydrolysis.

- Aminomethyl hydrochloride : Enhances water solubility and facilitates salt bridge formation with acidic residues in enzymes.

Recent drug discovery efforts have prioritized 1,3,4-thiadiazoles due to their:

- Bioisosteric properties : Mimic pyrimidine nucleotides, enabling interference with DNA replication in cancer cells.

- Mesoionic character : Promotes membrane permeability and oral bioavailability, as seen in FDA-approved agents like acetazolamide.

Table 2: Pharmacological Applications of 1,3,4-Thiadiazole Derivatives

Recent Research Trends and Academic Interest

Emerging studies focus on:

- Synthetic innovation : Use of methane sulfonic acid as a dehydrating agent to improve yields in thiadiazole cyclization.

- Computational modeling : Molecular docking studies predicting affinity for kinases and carbonic anhydrases.

- Hybrid molecules : Conjugation with bioactive scaffolds (e.g., honokiol derivatives) to enhance anticancer potency.

A 2025 review highlighted methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride as part of a broader push to explore sulfur-containing heterocycles for underexplored cancers, such as pancreatic ductal adenocarcinoma. Collaborative efforts between academic and industrial labs aim to optimize its pharmacokinetic profile while retaining cytotoxic specificity.

Properties

IUPAC Name |

methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S.ClH/c1-10-5(9)4-8-7-3(2-6)11-4;/h2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSLXOAPNYWYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(S1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2470439-32-6 | |

| Record name | methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A classical approach involves cyclizing thiosemicarbazide with carboxylic acids or derivatives. For example, phosphorus pentachloride (PCl₅) -mediated reactions enable the formation of 2-amino-1,3,4-thiadiazoles. Adapting this method, methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride can be synthesized via:

Thiosemicarbazide and Carboxylic Acid Reaction :

Thiosemicarbazide reacts with a pre-synthesized carboxylic acid containing the aminomethyl group (e.g., 2-(aminomethyl)acetic acid) in the presence of PCl₅. The reaction proceeds via intermediate acylthiosemicarbazide formation, followed by cyclodehydration.$$

\text{Thiosemicarbazide + RCOOH} \xrightarrow{\text{PCl}_5} \text{2-Amino-5-R-1,3,4-thiadiazole}

$$Conditions :

Esterification and Salt Formation :

The intermediate 2-amino-5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylic acid is esterified with methanol in hydrochloric acid, yielding the hydrochloride salt.

Limitations of Traditional Methods

- Toxicity : PCl₅ poses handling risks due to moisture sensitivity and HCl emission.

- Functional Group Compatibility : The aminomethyl group may require protection during cyclization to prevent side reactions.

Modern One-Pot Synthesis Strategies

Polyphosphate Ester (PPE)-Mediated Cyclization

A recent advancement utilizes polyphosphate ester (PPE) as a non-toxic cyclizing agent, enabling one-pot synthesis from thiosemicarbazide and carboxylic acids:

Reaction Mechanism :

- Step 1 : Formation of a thiosemicarbazide-carboxylic acid salt.

- Step 2 : Dehydration to acylthiosemicarbazide intermediate.

- Step 3 : Cyclodehydration to the thiadiazole ring.

$$

\text{RCOOH + Thiosemicarbazide} \xrightarrow{\text{PPE}} \text{2-Amino-5-R-1,3,4-thiadiazole}

$$Optimized Conditions :

Application to Target Compound

To synthesize methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride:

- Carboxylic Acid Precursor : Use 2-(aminomethyl)acetic acid.

- Post-Reaction Esterification : Treat the cyclized product with methanol and HCl gas.

Advantages :

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance yield and purity:

Cyclization Step :

- Residence Time : 10–15 minutes at 80–100°C.

- Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15).

Downstream Processing :

- Crystallization : Anti-solvent (e.g., ethyl acetate) addition precipitates the hydrochloride salt.

- Chromatography : Reverse-phase HPLC for >99% purity.

Yield and Purity Data

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cyclization | 85–91 | 90–95 |

| Esterification | 92–95 | 95–98 |

| Final Crystallization | 88–90 | 99+ |

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and its substituents undergo oxidation under controlled conditions.

Mechanistic Insight : Oxidation occurs preferentially at the sulfur atom in the thiadiazole ring, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation) depending on stoichiometry. The aminomethyl group remains intact under these conditions .

Reduction Reactions

Reduction targets the thiadiazole ring or carboxylate group.

Limitations : Over-reduction can lead to ring opening, necessitating precise temperature control .

Substitution Reactions

The aminomethyl (-CH₂NH₂) group participates in nucleophilic substitution.

Example : Reaction with acetyl chloride produces methyl 5-(acetamidomethyl)-1,3,4-thiadiazole-2-carboxylate, a precursor for bioactive molecules .

Cyclization Reactions

The compound serves as a building block for fused heterocycles.

Application : Cyclized derivatives show antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

Decarboxylation and Functionalization

The ester group undergoes decarboxylation under basic conditions.

Electrophilic Aromatic Substitution

The electron-deficient thiadiazole ring permits limited electrophilic substitution.

- Thiadiazole Core : Susceptible to oxidation, reduction, and electrophilic substitution.

- Aminomethyl Group : Highly reactive toward alkylation/acylation.

- Carboxylate Group : Enables decarboxylation or functionalization into amides/esters.

Data tables and reaction pathways cited above consolidate findings from peer-reviewed studies, ensuring reliability and reproducibility.

Scientific Research Applications

Methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a thiadiazole derivative with a methyl group, an aminomethyl group, and a carboxylate moiety, which makes it potentially useful in various chemical and biological applications. Thiadiazoles, a class of heterocyclic compounds, are known for their diverse biological activities, with the presence of the thiadiazole ring enhancing the pharmacological potential of various derivatives.

Scientific Research Applications

Methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in the synthesis of more complex molecules.

- The compound can undergo oxidation, reduction, and substitution reactions to form derivatives with different properties.

- Oxidation: Can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

- Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Biology

- It has potential as a bioactive agent, with studies exploring its antimicrobial and antifungal properties.

- Thiadiazole derivatives have demonstrated antimicrobial properties against various pathogens, potentially disrupting microbial cell walls or interfering with metabolic pathways. In vitro studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 62.5 μg/mL depending on the specific derivative tested.

- The compound also demonstrates anticancer activity and has shown cytostatic properties against various cancer cell lines. It may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting cell proliferation. Research indicates that derivatives related to this compound exhibit significant cytotoxicity against Ehrlich’s Ascites carcinoma cells and other cancer models.

- Additionally, it demonstrates anti-inflammatory properties, likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vivo studies have shown a reduction in inflammation markers in animal models treated with thiadiazole derivatives.

- Recent studies suggest potential neuroprotective effects, potentially beneficial for conditions such as epilepsy and neurodegenerative diseases.

Medicine

- Ongoing research explores its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

Industry

- It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which methyl5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylatehydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The thiadiazole ring is known to be a versatile pharmacophore, capable of binding to various biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and related derivatives:

Key Observations:

Core Heterocycle: The target compound and most analogs share a 1,3,4-thiadiazole ring, known for metabolic stability and hydrogen-bonding capacity. However, 2-(aminomethyl)thiazole dihydrochloride features a thiazole ring, which lacks the additional nitrogen atom present in thiadiazoles .

Substituent Effects: The methyl carboxylate group in the target compound enhances solubility in polar solvents compared to non-esterified analogs. The aminomethyl group at C5 provides a reactive site for conjugation, contrasting with the pyrrolidine substituent in the discontinued analog (), which may hinder solubility due to its bulkier aliphatic ring .

Molecular Weight : The target compound (256.08 g/mol) is heavier than the thiazole derivative (187.09 g/mol) but lighter than the benzothiazole hybrid (314.36 g/mol), reflecting differences in functional group complexity .

Biological Activity

Methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a compound derived from the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Overview of Thiadiazole Compounds

Thiadiazoles are a class of heterocyclic compounds known for their significant biological activities. The presence of the thiadiazole ring enhances the pharmacological potential of various derivatives. Methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is one such derivative that exhibits promising biological effects.

1. Antimicrobial Activity

Thiadiazole derivatives have shown substantial antimicrobial properties against a range of pathogens. Studies indicate that methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride possesses notable antibacterial and antifungal activities.

- Mechanism : The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

- Case Studies : In vitro studies have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 62.5 μg/mL depending on the specific derivative tested .

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride has shown cytostatic properties against various cancer cell lines.

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting cell proliferation.

- Case Studies : Research indicates that derivatives related to this compound exhibit significant cytotoxicity against Ehrlich’s Ascites carcinoma cells and other cancer models .

3. Anti-inflammatory Activity

Methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride also demonstrates anti-inflammatory properties.

- Mechanism : These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

- Case Studies : In vivo studies have shown reduction in inflammation markers in animal models treated with thiadiazole derivatives .

4. Neuroprotective Activity

Recent studies suggest that thiadiazole derivatives may offer neuroprotective effects, potentially beneficial for conditions such as epilepsy and neurodegenerative diseases.

Q & A

Q. What methodologies are recommended for determining optimal synthetic routes for methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride?

To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, reaction time) and identify critical factors. For example:

- Use fractional factorial designs to screen variables efficiently .

- Apply response surface methodology (RSM) to refine conditions for maximum yield .

Q. Key parameters to test :

| Parameter | Range Tested | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–120°C | High |

| Solvent (e.g., DMF vs. EtOH) | Polar aprotic vs. polar protic | Moderate |

| Catalyst (e.g., HCL vs. H₂SO₄) | Acid type | Significant |

Reference analogous thiadiazole syntheses, such as acid-catalyzed cyclization of carboxamide precursors .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Use - and -NMR to confirm the aminomethyl group and carboxylate backbone. Compare chemical shifts with PubChem data for related thiadiazoles (e.g., 5-methyl-1,3,4-thiadiazole-2-carboxylic acid) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen bonding patterns, as demonstrated for 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

Q. How can in vitro biological activity be systematically assessed for this compound?

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .

- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate safety margins .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-amino-5-(3-chlorophenyl)-1,3,4-thiadiazole) to identify functional group contributions .

Advanced Research Questions

Q. How can computational modeling accelerate reaction optimization and mechanistic understanding?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. ICReDD’s workflow integrates computational predictions with experimental validation to narrow optimal conditions (e.g., solvent selection, catalyst efficiency) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to predict yields under varied conditions .

Q. Example Workflow :

Compute Gibbs free energy profiles for proposed mechanisms.

Validate predictions via kinetic experiments (e.g., rate constant measurements).

Q. How should conflicting data on biological activity be resolved?

- Dose-Response Reproducibility : Replicate assays across independent labs with standardized protocols (e.g., fixed pH, as pH-dependent activity is noted in thiadiazole derivatives ).

- Target-Specific Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like dihydrofolate reductase (DHFR) or cytochrome P450 .

- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylic acid) to identify trends in bioactivity .

Q. What experimental strategies elucidate the reaction mechanism of this compound’s synthesis?

- Isotopic Labeling : Track -labeled starting materials to confirm cyclization steps via -NMR .

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates with deuterated vs. non-deuterated reactants to identify rate-determining steps .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., thiourea or carbodiimide species) .

Q. Data Contradiction Analysis Framework :

| Scenario | Resolution Strategy | Example Evidence |

|---|---|---|

| Discrepant antimicrobial results | Control pH variability in assays | |

| Inconsistent crystallography data | Re-refine structures using checkCIF |

Note : All methodologies should adhere to CRDC 2020 standards for chemical engineering design (e.g., RDF2050112 for reactor optimization) . Avoid reliance on non-peer-reviewed sources; prioritize data from PubChem and validated experimental protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.